(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate
Description
This compound belongs to the aurone family, characterized by a benzofuran-3(2H)-one core substituted with a benzodioxole-derived methylene group and a 4-fluorobenzenesulfonate ester. Aurones are known for their biological activities, including anticancer and anti-inflammatory properties . The benzodioxole moiety enhances π-π stacking interactions, while the 4-fluorobenzenesulfonate group improves solubility and metabolic stability compared to esters or carbamates .
Properties
IUPAC Name |
[(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-1-benzofuran-6-yl] 4-fluorobenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13FO7S/c23-14-2-5-16(6-3-14)31(25,26)30-15-4-7-17-19(11-15)29-21(22(17)24)10-13-1-8-18-20(9-13)28-12-27-18/h1-11H,12H2/b21-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKMRKFZLLSMJJ-FBHDLOMBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)C4=C(O3)C=C(C=C4)OS(=O)(=O)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OS(=O)(=O)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13FO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate is a complex organic compound with notable biological activities. This article explores its chemical properties, biological activities, and potential therapeutic applications based on available research findings.
- Molecular Formula : C₁₈H₁₃F O₇S
- Molecular Weight : 440.4 g/mol
- CAS Number : 929413-24-1
The compound features a unique structure combining a benzo[d][1,3]dioxole moiety with a benzofuran derivative and a sulfonate group, which may contribute to its reactivity and biological activity.
Biological Activity
Research indicates that compounds structurally similar to this compound exhibit significant biological activities. These include:
-
Anticancer Activity :
- Preliminary studies suggest that derivatives of this compound may possess anticancer properties. Compounds with similar structures have shown cytotoxic effects against various cancer cell lines, indicating potential for further development as anticancer agents.
-
Antimicrobial Properties :
- The presence of aromatic rings in the structure may enhance its antimicrobial efficacy. Similar compounds have been reported to exhibit antimicrobial activity against various pathogens.
- Neuropharmacological Effects :
Structure-Bioactivity Relationship
The unique combination of functional groups in this compound is critical for its biological activity. The structural features can be summarized as follows:
| Structural Feature | Description | Potential Activity |
|---|---|---|
| Benzo[d][1,3]dioxole | Electron-rich moiety | Antioxidant properties |
| Benzofuran | Aromatic system | Anticancer activity |
| Sulfonate group | Enhances solubility | Improved bioavailability |
Case Studies and Research Findings
Several studies have investigated the biological effects of similar compounds:
- Cytotoxicity Studies :
- Antidepressant-Like Effects :
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The target compound’s structure is distinguished by its benzodioxole-methylene and 4-fluorobenzenesulfonate groups. Key comparisons with analogs include:
Physicochemical Properties
- Solubility : Sulfonate esters (e.g., target compound) exhibit higher aqueous solubility than acetates (A3, mp 262.9–263.3°C ) or carbamates (9k ).
- Melting Points : Data for the target compound is unavailable, but sulfonates generally have lower melting points than brominated analogs (e.g., A3’s mp >260°C ).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
